molecular formula C17H19NO2 B291754 4-ethoxy-N-(4-ethylphenyl)benzamide

4-ethoxy-N-(4-ethylphenyl)benzamide

Cat. No.: B291754
M. Wt: 269.34 g/mol
InChI Key: LUTRNRMYTRCENL-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 4-ethylphenyl group attached to the amide nitrogen. Structurally, the ethoxy group enhances lipophilicity, while the ethylphenyl moiety influences steric interactions and binding affinity to biological targets .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-ethoxy-N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-3-13-5-9-15(10-6-13)18-17(19)14-7-11-16(12-8-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

LUTRNRMYTRCENL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Bulkier Substituents (e.g., morpholine in AS-4370) : Improve target specificity. AS-4370 showed potent gastrokinetic activity without dopamine D2 receptor antagonism, unlike metoclopramide .
  • Thiazole-Triazole Hybrids (Compound 9j) : Demonstrated tyrosinase inhibition (IC₅₀ = 0.89 µM), suggesting that heterocyclic extensions enhance enzyme binding .

Key Findings :

  • Ultrasound-Assisted Synthesis : Reduced reaction time by 75% and improved yields by ~10% compared to conventional reflux ().
  • Hydrazine Hydrate Reactions : Moderate yields (75–85%) due to competing side reactions ().

Physicochemical Properties

Comparative NMR and melting point data highlight structural influences:

Compound Name Melting Point (°C) ¹H/¹³C-NMR Features Reference
4-Ethoxy-N-(4-ethylphenyl)benzamide Not reported Ethoxy δ 1.3–1.5 (CH3), δ 4.0 (OCH2); aromatic δ 7.2–8.1
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 Dimethoxy δ 3.8 (OCH3); ethyl δ 2.8 (CH2)
HPAPB Not reported Hydroxamate δ 10.3 (NH); acetyl δ 2.1 (CH3)

Key Findings :

  • Ethoxy and methoxy groups exhibit distinct NMR shifts, aiding structural verification.
  • Melting points correlate with molecular symmetry; AS-4370 (citrate salt) has higher crystallinity .

Structure-Activity Relationships (SAR)

  • Amide Substituents : The 4-ethylphenyl group in the target compound balances lipophilicity and steric hindrance, optimizing receptor binding .
  • Aromatic Modifications : Fluorine or iodine at the ortho/meta positions () may enhance halogen bonding with target proteins.
  • Heterocyclic Extensions : Thiazole-triazole hybrids () introduce π-π stacking interactions, critical for enzyme inhibition.

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